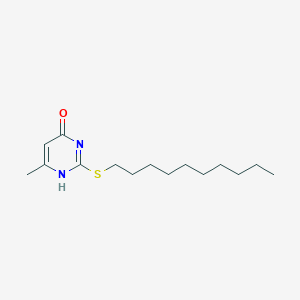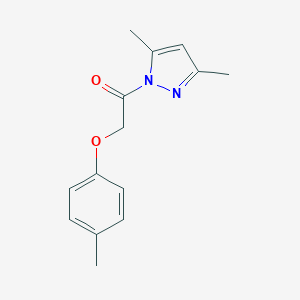![molecular formula C16H14F2N2 B182883 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone CAS No. 64985-95-1](/img/structure/B182883.png)
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated phenyl group attached to an ethanone moiety, which is further linked to a hydrazone group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone typically involves the condensation of 1-(4-fluorophenyl)ethanone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various substituents into the phenyl ring.
科学研究应用
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism by which 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydrazone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
相似化合物的比较
1-(4-Fluorophenyl)ethanone: Lacks the hydrazone group but shares the fluorinated phenyl structure.
1-(4-Chlorophenyl)ethanone [1-(4-chlorophenyl)ethylidene]hydrazone: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)ethanone [1-(4-methylphenyl)ethylidene]hydrazone: Contains a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
属性
CAS 编号 |
64985-95-1 |
|---|---|
分子式 |
C16H14F2N2 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
(Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12- |
InChI 键 |
BTCAYYIXEROQOH-YZLQMOBTSA-N |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
手性 SMILES |
C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F |
规范 SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Key on ui other cas no. |
64985-95-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


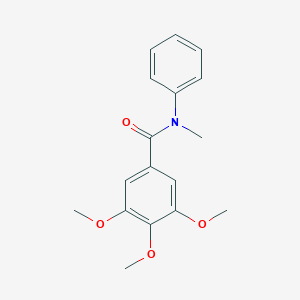
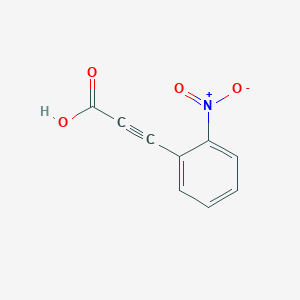
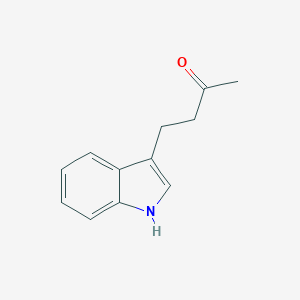
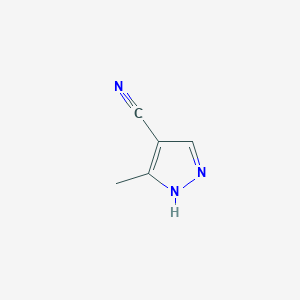
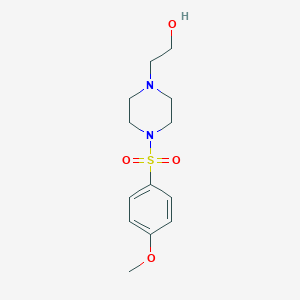
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

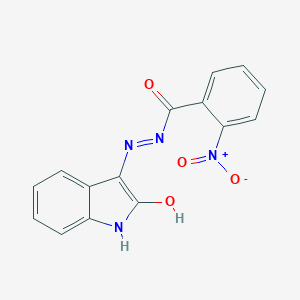
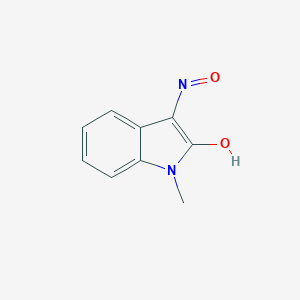

![(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B182821.png)
